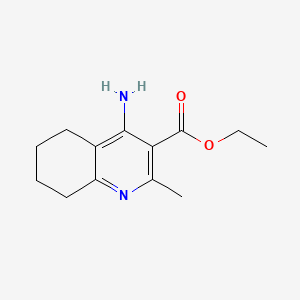

Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h3-7H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLWCZMROGTGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2CCCCC2=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856728 | |

| Record name | Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-59-1 | |

| Record name | Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Knoevenagel condensation between ethyl cyanoacetate and aldehydes, generating an α,β-unsaturated nitrile intermediate. Subsequent aza-Michael addition of the aniline derivative followed by a Michael addition cyclizes the structure into the tetrahydroquinoline scaffold. For the target compound, 2-methylaniline or its alkenyl derivative is employed to introduce the 2-methyl group, while the aldehyde component (e.g., propionaldehyde) contributes to the cyclohexene ring formation.

Optimization studies reveal that DBU in dichloromethane (DCM) at room temperature achieves 95% yield for analogous tetrahydroquinolines. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Base | DBU (50 mol%) | 95 | 67:33 |

| Solvent | DCM | 95 | 65:35 |

| Temperature | Room temperature | 95 | 67:33 |

| Reaction Time | 3 hours | 95 | 65:35 |

The ester group at position 3 originates directly from ethyl cyanoacetate, while the 4-amino group requires post-synthetic modification, such as reduction of a nitro precursor.

Functionalization of Tetrahydroquinoline Intermediates

Introduction of the 4-Amino Group

The 4-amino functionality is typically introduced via reduction of a nitro intermediate. In a patented method, 4-nitro-tetrahydroquinoline derivatives are reduced using nickel-aluminum (Ni-Al) alloy in alkaline ethanol. For example, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline is treated with Ni-Al alloy in 2N NaOH and ethanol, yielding 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride with 85% efficiency. Adapting this protocol, a 4-nitro group on the tetrahydroquinoline core can be reduced to an amine under similar conditions.

Esterification and Methyl Group Installation

The ethyl ester at position 3 is introduced during the initial cascade reaction via ethyl cyanoacetate. However, alternative routes involve post-cyclization esterification. For instance, carboxylic acid intermediates (generated by hydrolysis of the nitrile group) are treated with ethanol under acidic conditions to form the ester. The 2-methyl group is incorporated via the choice of substituted aniline precursors, such as 2-methyl-2-alkenylaniline, which directs methyl placement during cyclization.

Alternative Synthetic Pathways

Reductive Amination of Keto Intermediates

A secondary route involves reductive amination of 4-keto-tetrahydroquinoline derivatives. For example, 5,6-dihydro-3-methyl-7H-quinolin-8-one is converted to its oxime using hydroxylamine hydrochloride, followed by reduction with Ni-Al alloy to yield the 4-amino derivative. Subsequent esterification at position 3 completes the synthesis:

Thiocarbamoylation and Hydrolysis

In a patented approach, 8-amino-tetrahydroquinolines are treated with benzoylisothiocyanate to form thiocarbamoyl intermediates, which are hydrolyzed under basic conditions to yield free thiols or amines. While this method is less direct for introducing the 4-amino group, it highlights the versatility of tetrahydroquinoline intermediates for functionalization.

Challenges and Practical Considerations

-

Regioselectivity : Ensuring the correct placement of the methyl and amino groups requires precise control of reaction conditions. DBU-mediated reactions favor trans-diastereomers, but steric effects from the 2-methyl group may alter selectivity.

-

Functional Group Compatibility : The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating mild reaction environments during post-synthetic modifications.

-

Scale-Up Limitations : Ni-Al alloy reductions, while effective, generate hazardous waste and require careful handling. Catalytic hydrogenation with Pd/C or Raney nickel may offer safer alternatives .

Biological Activity

Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound by focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1352723-59-1) is characterized by a tetrahydroquinoline core structure which is known for its versatility in biological applications. The presence of an amino group at the fourth position and a carboxylate moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Anticancer Properties

A notable aspect of this compound's biological activity is its anticancer potential. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves microtubule depolymerization, which disrupts the mitotic spindle formation during cell division. This was evidenced by assays where the compound exhibited an IC50 value indicating effective inhibition of cancer cell proliferation .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast Cancer) | 10 | Microtubule Depolymerization |

| HeLa (Cervical Cancer) | 15 | Apoptosis Induction |

The primary mechanism through which this compound exerts its effects involves:

- Microtubule Disruption : The compound has been shown to bind to tubulin and inhibit its polymerization, leading to microtubule destabilization.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several studies have explored the biological effects of this compound in detail:

- Study on Anticancer Effects : A study published in MDPI evaluated the antiproliferative effects against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with a preferential effect on rapidly dividing cells .

- Antimicrobial Evaluation : Another study assessed its antimicrobial properties against various bacterial strains. Results indicated that this compound could serve as a lead structure for developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. Ethyl 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that modifications in the quinoline structure can enhance antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Tetrahydroquinoline derivatives have shown promise in cancer treatment. This compound was evaluated for its cytotoxic effects on cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in several studies, suggesting its potential as a lead compound in anticancer drug development .

Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 2-methyl-3-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst like piperidine . This synthetic pathway is crucial for producing various derivatives with tailored biological activities.

Structural Modifications

Modifying the chemical structure can enhance the pharmacological profile of this compound. For example, introducing different substituents at various positions on the quinoline ring can lead to improved potency and selectivity against specific biological targets .

Antimicrobial Testing

A recent study involved testing this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent .

Anticancer Research

In another investigation focused on cancer therapeutics, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways and inhibited cell cycle progression . These results support further exploration into its use as a chemotherapeutic agent.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| Synthesis | Commonly synthesized via cyclization methods |

| Structural Modifications | Enhancements in biological activity through substituent changes |

Comparison with Similar Compounds

Ethyl 4-(4-Chlorophenyl)-2-Methyl-5-Oxo-5,6,7,8-Tetrahydroquinoline-3-Carboxylate

- Structure: Features a 4-chlorophenyl group at position 4 and a ketone at position 5 instead of an amino group.

- Synthesis : Prepared via MCR of ethyl acetoacetate, dimedone, 4-chlorobenzaldehyde, and NH₄OAc, followed by H₂O₂ oxidation .

- Conformation: Adopts an envelope conformation in the non-aromatic fused ring, with a dihedral angle of 56.98° between pyridine and benzene rings .

- Crystallography: Monoclinic space group P2₁/c with weak C–H···O interactions stabilizing the crystal lattice .

Ethyl 2-Hydroxy-5-Oxo-5,6,7,8-Tetrahydroquinoline-3-Carboxylate

Ethyl 2-Amino-5,6,7,8-Tetrahydroquinoline-3-Carboxylate

- Structure: Amino group at position 2 (vs.

- Applications: Used as a precursor in medicinal chemistry; the amino position influences electronic effects and binding interactions .

Hexahydroquinoline Derivatives

Ethyl 4-Chloro-2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carboxylate

- Structure: Fully saturated hexahydroquinoline with a chlorine at position 4 and ketone at position 2.

- Synthesis : Produced alongside dichloro byproducts, purified via column chromatography .

- Implications : Increased saturation may reduce aromatic interactions but improve metabolic stability.

Functionalized Derivatives

Ethyl 4-[4-(Diethylamino)Phenyl]-2,7,7-Trimethyl-5-Oxo-1,4,5,6,7,8-Hexahydroquinoline-3-Carboxylate

- Structure: Diethylamino-phenyl substituent at position 4 and additional methyl groups.

Structural and Physicochemical Comparison

Q & A

Q. What mechanistic insights explain the role of PEG-BMImI in synthesis?

- Insight : The PEG-BMImI complex stabilizes transition states via hydrogen bonding, accelerating oxidation. Kinetic studies show a second-order dependence on dihydropyridine concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.